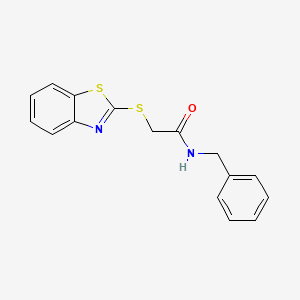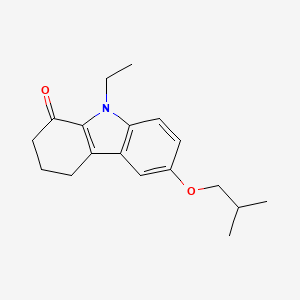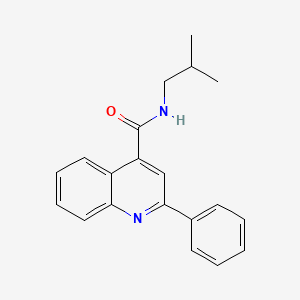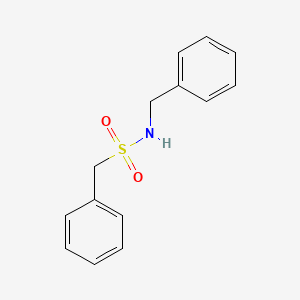![molecular formula C24H26N4O B5577258 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to "1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine" involves complex organic reactions. For instance, the synthesis of 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline and its crystal structure analysis through X-ray diffraction, IR spectra, 1H NMR, MS, and elemental analysis demonstrate the intricate steps involved in creating such compounds (Liu Fang-ming, 2012).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction and NMR spectroscopy are typically employed. For related compounds, structural elucidation confirms the molecular architecture and helps in understanding the interaction mechanisms at the molecular level (Liu Fang-ming, 2012).
Chemical Reactions and Properties
Chemical reactions involving quinolinyl and pyrazolyl moieties often result in the formation of compounds with interesting biological activities. The synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones showcases a range of polysubstituted compounds with potential cytotoxicity, highlighting the diverse reactivity and chemical properties of these frameworks (H. Bonacorso et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally related to 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine has led to the synthesis of various derivatives with potential biological and chemical applications. For instance, the synthesis of quinolinyl chalcones containing a pyrazole group has been achieved through Claisen–Schmidt condensation, showing promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015). Similarly, the synthesis of Methyl-Phenyl pyrazoloquinoxaline fluorescence emitters has been reported, indicating their potential as materials for luminescence or electroluminescence applications due to their efficient fluorescence emission in the blue-green region of the visible spectrum (Gąsiorski et al., 2018).
Antimicrobial Evaluation
Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activities against a wide range of organisms, with certain pyrimidine derivatives exhibiting the highest activity against gram-positive strains (El-Gamal et al., 2016). Additionally, the design and synthesis of quinoxaline derivatives containing pyrazoline residue have demonstrated substantial antimicrobial activity, highlighting the potential of these compounds as antimicrobial agents (Kumar et al., 2014).
Corrosion Inhibition
Quinoxaline-based propanones have been evaluated as inhibitors of mild steel corrosion in hydrochloric acid. These compounds have shown effective corrosion inhibition, suggesting their potential use in protecting steel surfaces from acidic corrosion (Olasunkanmi & Ebenso, 2019).
Cancer Research
Experimental and computational studies have been conducted on novel isoxazolequinoxaline derivatives for their potential as anti-cancer drugs. These studies include synthesis, crystal structure analysis, DFT calculations, and docking studies, highlighting the compound's interactions at the active site region and its predicted anti-cancer activity against specific human proteins (Abad et al., 2021).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)-7-methylquinolin-3-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-16-5-6-19-13-20(14-28(3)15-21-12-17(2)26-27-21)24(25-23(19)11-16)18-7-9-22(29-4)10-8-18/h5-13H,14-15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOOLNZTWGJRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CN(C)CC3=NNC(=C3)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)
![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)


![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)
![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)




![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)